Vinyl trichloroacetate

説明

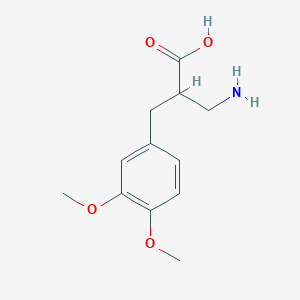

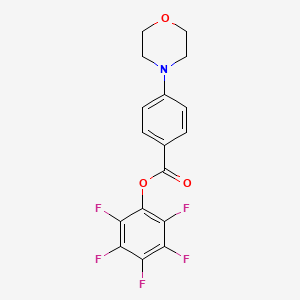

Vinyl trichloroacetate is a highly reactive vinyl ester monomer that contains three chlorine atoms and a carbonyl group . It has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . The density of this compound is 1.3 g/cm3, and it has a boiling point of 60°C at 1mm and a flash point greater than 80°C .

Molecular Structure Analysis

This compound contains a total of 11 bonds; 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 aliphatic ester .Chemical Reactions Analysis

The radical copolymerization of allyl chloroacetates with vinyl acetate has been studied in the feed range from 10 to 90mol% allyl chloroacetates . The reactivity ratios for various allyl acetate derivatives bearing chlorine atom(s) were determined, and it was found that the introduction of chlorine on the acetoxy group of allyl acetate could retard the abstraction of the allylic hydrogen .Physical And Chemical Properties Analysis

This compound has a molecular formula of C4H3Cl3O2 and a molar mass of 189.42 g/mol . It has a density of 1.3 g/cm3, a boiling point of 60°C at 1mm, and a flash point greater than 80°C .科学的研究の応用

Synthesis Applications

Vinyl trichloroacetate plays a significant role in the synthesis of various compounds. For instance, Wang et al. (2000) developed a practical approach for converting aldehydes to vinyl dichlorides, involving trichlorocarbinol formation from aldehydes using trichloroacetic acid and sodium trichloroacetate, followed by protection and elimination reactions (Wang et al., 2000). Additionally, Hojo et al. (1976) explored the acylation of vinyl ethers and N-vinyl amides with trifluoroacetic (or trichloroacetic) anhydride, resulting in β-trifluoro- or trichloroacetylated compounds (Hojo et al., 1976).

Polymerization and Copolymerization

This compound is involved in polymerization processes. Xia et al. (1999) described the polymerization of vinyl acetate using CCl4 as an initiator in the presence of iron complexes, leading to a wide range of molecular weights (Xia et al., 1999). Moreover, Shigetomi et al. (1992) studied the radical copolymerization of allyl chloroacetates with vinyl acetate, observing changes in copolymerization rates and molecular weights due to chlorine abstraction by a growing chain (Shigetomi et al., 1992).

Degradation and Environmental Applications

This compound has been explored in environmental applications. For example, He et al. (2003) discovered a strictly anaerobic bacterium capable of destroying dichloroethenes and vinyl chloride as part of its energy metabolism, with implications for cleaning contaminated environments (He et al., 2003). Grassie et al. (1970) investigated the thermal degradation of vinyl chloride-vinyl acetate copolymers in solution, examining the yields of acetic and hydrochloric acids and the development of conjugation along the polymer chain (Grassie et al., 1970).

Biomedical Applications

In the biomedical field, Delplace and Nicolas (2015) discussed the potential of degradable vinyl polymers, such as those incorporating this compound, for various applications ranging from nanomedicine to microelectronics (Delplace & Nicolas, 2015).

Safety and Hazards

特性

IUPAC Name |

ethenyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSFLVZBTRAEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623329 | |

| Record name | Ethenyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7062-87-5 | |

| Record name | Ethenyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613190.png)

![3-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenol](/img/structure/B1613194.png)

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)

![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)